![molecular formula C12H20ClNO B2450161 N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide CAS No. 1005099-25-1](/img/structure/B2450161.png)

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

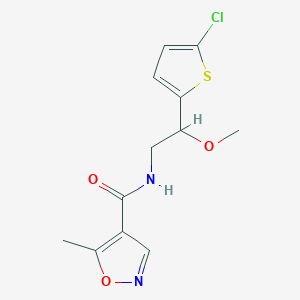

“N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide” is a complex organic compound. The bicyclo[2.2.1]heptane part of the molecule is derived from norbornane, also known as bicyclo[2.2.1]heptane, which is a saturated hydrocarbon .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. A related compound, N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl), has been studied at Oles Honchar Dnipropetrovsk National University .Molecular Structure Analysis

The molecular structure of “N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide” is complex due to the presence of the bicyclo[2.2.1]heptane moiety. Bicyclo[2.2.1]heptane is a bridged bicyclic compound derived from a cyclohexane ring with a methylene bridge in the 1,4- position .Chemical Reactions Analysis

The chemical reactions involving “N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide” could be complex due to the bicyclic structure. Bicyclo[2.2.1]heptanes have been studied extensively and their reactions often involve unusual dihedral angles .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide” would be influenced by its complex structure. Norbornane, a related compound, is a crystalline compound with a melting point of 88 °C .科学的研究の応用

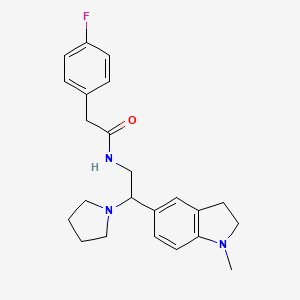

Medicinal Chemistry and Drug Development

- Anti-inflammatory Agents : Preliminary data suggests that this compound may serve as a starting point for drug development . Researchers are investigating its potential as an anti-inflammatory agent, particularly in the context of diseases like arthritis and autoimmune disorders.

Organocatalysis and Asymmetric Synthesis

- Enantioselective Reactions : Bicyclo[2.2.1]heptane derivatives have been used in organocatalytic reactions. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction allows access to bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity . These compounds find applications in the synthesis of chiral building blocks.

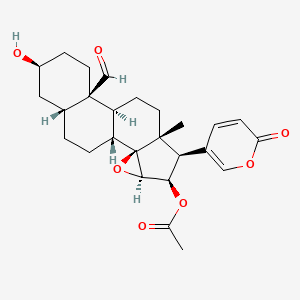

Chemical Biology and Endocrine Activity

- Endocrine Disruptors : Some bicyclo[2.2.1]heptane derivatives exhibit endocrine activity. Binding agonistically to estrogen receptors and/or antagonistically to androgen receptors has been identified as a molecular initiating event for compounds like 3-BC . Understanding their effects on hormonal pathways is crucial for assessing their safety.

Biotransformation and Enzymatic Reactions

- Lactone Formation : Bicyclo[2.2.1]heptane-2-ols can be converted into corresponding lactones using enzymatic systems (dehydrogenase and monooxygenase) with recycling of NADPH/NADP . These biotransformations have implications in green chemistry and pharmaceutical synthesis.

将来の方向性

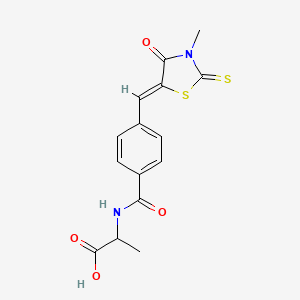

作用機序

Mode of Action

Compounds with similar structures have been shown to interact with their targets in a variety of ways, such as binding agonistically or antagonistically to receptors .

Biochemical Pathways

Similar compounds have been shown to influence various pathways, such as those involving dehydrogenase and monooxygenase enzymes .

特性

IUPAC Name |

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO/c1-7(13)12(15)14-8(2)11-6-9-3-4-10(11)5-9/h7-11H,3-6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRHZCDJUHUGET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2CCC1C2)NC(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2450078.png)

![3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2450089.png)

![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2450090.png)

![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2450099.png)

![2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2450102.png)